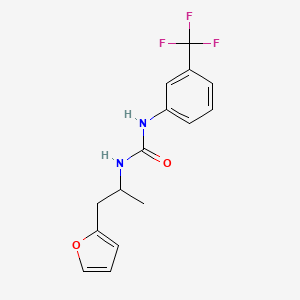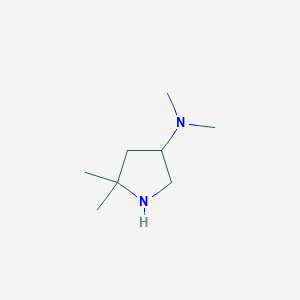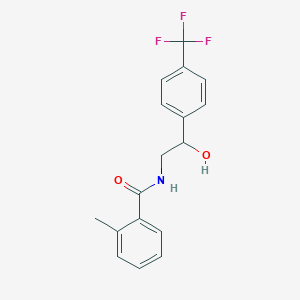
1-(1-(Furan-2-yl)propan-2-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Furan-2-yl)propan-2-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TP FU, is a chemical compound that has been researched for its potential use in various scientific fields.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Synthetic Approaches : The synthesis of furan-2-yl derivatives involves coupling reactions, highlighting efficient synthetic routes to these compounds. For instance, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea demonstrates a methodology combining furfural with urea, characterized by GC-MS, FTIR, and NMR techniques, suggesting a broad spectrum of activity against various pathogens (Donlawson et al., 2020).
- Chemical Properties : Investigations into the chemical behavior of furan-2-yl(phenyl)methanol derivatives via aza-Piancatelli rearrangement reveal the capacity to yield benzo[b][1,4]thiazine or oxazine derivatives, showcasing the versatility and reactivity of furan-2-yl compounds under catalyzed conditions (Reddy et al., 2012).
Bioactivity and Potential Medicinal Applications
- Antimicrobial Activity : The bioactivity of synthesized furan-2-yl derivatives against various bacterial strains such as Escherichia coli and Salmonella typhi has been documented, indicating their potential for developing novel antimicrobial agents. The broad spectrum of activity against multiple pathogens suggests their usefulness in medicinal chemistry for drug development (Donlawson et al., 2020).
Material Science and Organic Chemistry Applications
- Anion Receptor Chemistry : Research on urea-based anion receptors demonstrates how furan-2-yl derivatives can be utilized to create solution-stable complexes with copper(I), which act as anion receptors in aprotic media. This has implications for the development of new materials with specific ion recognition capabilities (Amendola et al., 2006).
Computational and Theoretical Studies
- Computational Analysis : Studies employing quantum chemical calculations to explore the electronic structures and reactivity of furan-2-yl derivatives contribute to a deeper understanding of their chemical behavior. Such theoretical insights are crucial for designing compounds with desired properties and reactivities (Alabi et al., 2020).
Propriétés
IUPAC Name |
1-[1-(furan-2-yl)propan-2-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-10(8-13-6-3-7-22-13)19-14(21)20-12-5-2-4-11(9-12)15(16,17)18/h2-7,9-10H,8H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOYQHYXXFWGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Furan-2-yl)propan-2-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)


![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2410726.png)

![N-(1-cyano-2-methylcyclopentyl)-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2410732.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2410733.png)
![2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2410735.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2410736.png)
![1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2410737.png)

![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)